molecular formula C17H17ClN2OS2 B12022908 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 577988-96-6

2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12022908
CAS No.: 577988-96-6
M. Wt: 364.9 g/mol
InChI Key: NXCBRYVBYVTLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidinone ring. Key structural features include:

  • Ethyl substituent at the 3-position, influencing steric and electronic properties.
  • 5,6-Dimethyl groups on the thieno ring, enhancing steric bulk and metabolic stability .

This compound belongs to a broader class of thieno[2,3-d]pyrimidin-4(3H)-ones, which are pharmacologically relevant due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

CAS No.

577988-96-6

Molecular Formula

C17H17ClN2OS2

Molecular Weight

364.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H17ClN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-6-5-7-13(18)8-12/h5-8H,4,9H2,1-3H3

InChI Key

NXCBRYVBYVTLSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Cl)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yields and purity. These methods often include the use of palladium-catalyzed carbonylation reactions and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Compounds in the thieno[2,3-d]pyrimidine class have been investigated for their antimicrobial properties. Preliminary studies suggest that 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one may exhibit significant antimicrobial activity against various bacterial strains due to its unique substituents and structural characteristics .
  • Antitumor Properties : Research indicates that thieno[2,3-d]pyrimidines can act as inhibitors of tumor growth by targeting specific enzymes involved in cancer progression. The compound's structure may enhance its efficacy as an antitumor agent .
  • Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes relevant in metabolic pathways associated with diseases such as cancer and bacterial infections. The presence of the chlorobenzylthio group may enhance its interaction with enzyme active sites .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of several thieno[2,3-d]pyrimidine derivatives, including 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In a comparative analysis involving various thieno[2,3-d]pyrimidine derivatives, the compound was evaluated for its cytotoxic effects on cancer cell lines. It demonstrated a dose-dependent response in inhibiting cell proliferation, indicating its potential as a lead compound for further development in cancer therapy .

Synthesis and Optimization

The synthesis of 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple synthetic steps, including palladium-catalyzed carbonylation and other organic reactions to achieve high yields and purity . Optimizing these synthetic routes is crucial for large-scale production and further research applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit activity modulated by substituents at the 2- and 3-positions. Below is a detailed comparison:

Structure-Activity Relationships (SAR)

  • 2-Position Modifications :
    • Thioether vs. Amine : Thioether-linked groups (e.g., 3-chlorobenzylthio) may improve metabolic stability over amine-linked analogs .
    • Electron-Withdrawing Groups : Halogens (Cl, Br) enhance binding affinity in cellular assays, as seen in BPOET .
  • 3-Position Substituents : Ethyl groups balance steric bulk and solubility, whereas larger alkyl chains (e.g., butyl) may reduce bioavailability .

Computational Insights

Molecular docking studies on thieno[2,3-d]pyrimidin-4(3H)-ones reveal that:

  • The 2-position substituent occupies hydrophobic pockets in target proteins (e.g., kinases).
  • Halogen atoms form critical interactions with residues like Lys or Asp .

Biological Activity

2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

Property Value
Molecular Formula C17H17ClN2OS2
Molecular Weight 364.913 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 535.9 ± 60.0 °C at 760 mmHg
Flash Point 277.9 ± 32.9 °C
LogP 5.01

This compound features a thieno-pyrimidine core with a chlorobenzyl thio group, which may contribute to its pharmacological properties.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that may include nucleophilic substitutions and electrophilic aromatic substitutions. The general synthetic strategy for this compound includes:

  • Formation of the thieno-pyrimidine core.
  • Introduction of the chlorobenzyl thio moiety.
  • Ethyl and methyl group substitutions to enhance biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives, including this compound. For instance, derivatives exhibiting significant inhibition of cyclooxygenase (COX) enzymes have been reported:

  • Inhibition of COX-2 : Compounds structurally related to this thieno[2,3-d]pyrimidine demonstrated IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity .

Antitumor Activity

Thieno-pyrimidines are known for their antitumor effects. Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines:

  • Cell Proliferation Inhibition : Studies on structural analogs suggest that modifications in the thieno-pyrimidine structure can enhance antitumor activity against specific cancer types .

Case Studies and Research Findings

  • Study on COX Inhibition : A study tested several pyrimidine derivatives against COX enzymes, revealing that certain derivatives showed significant inhibition comparable to standard anti-inflammatory drugs like celecoxib . The half-maximal inhibitory concentration (IC50) values for these compounds were reported around 0.04 μmol.
  • Anticancer Activity : Another investigation into pyrimidine compounds indicated their ability to inhibit growth in A431 vulvar epidermal carcinoma cells, with significant reductions in cell migration and invasion observed in vitro .
  • Potential Mechanisms of Action : The unique structural features of this compound may facilitate interactions with specific biological targets, leading to modulation of enzyme activities involved in inflammation and tumorigenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.